molecular formula C23H24O7 B2656046 Methylethyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yloxy]acetate CAS No. 869079-88-9

Methylethyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yloxy]acetate

Cat. No. B2656046
M. Wt: 412.438
InChI Key: QJVOMGHAYLIHBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methylethyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yloxy]acetate” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that the compound has a similar structure to “Methyl 2-(3,4-dimethoxyphenyl)acetate” which is a light yellow to yellow to brown liquid2.



Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the available resources. However, related compounds such as “1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one” have been synthesized using catalytic protocols for the synthesis of organic compounds3. The use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride as a catalyst has allowed the Michael addition of N-heterocycles to chalcones3.



Molecular Structure Analysis

The molecular structure of “Methylethyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yloxy]acetate” is not explicitly provided in the available resources. However, related compounds such as “Methyl 2-(3,4-dimethoxyphenyl)acetate” have the molecular formula C11H14O42.



Chemical Reactions Analysis

The specific chemical reactions involving “Methylethyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yloxy]acetate” are not mentioned in the available resources. However, related compounds have been involved in reactions such as the Michael addition of N-heterocycles to chalcones3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Methylethyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yloxy]acetate” are not explicitly mentioned in the available resources. However, related compounds such as “Methyl 2-(3,4-dimethoxyphenyl)acetate” have a molecular weight of 210.232.


Scientific Research Applications

Isochroman Derivatives and Crystallization

Isochroman derivatives, similar in structure to the query compound, have been studied for their tendency to crystallize in chiral space groups. Such compounds, including methyl [5-methoxy-4-(4-methoxyphenyl)isochroman-3-yl]acetate, exhibit specific conformational properties and crystal structures stabilized by weak C-H·O hydrogen bonding, leading to the formation of infinite three-dimensional networks. This characteristic is significant for understanding molecular interactions and designing materials with desired physical properties (Palusiak et al., 2004).

Nitroxide-Mediated Photopolymerization

Alkoxyamine compounds bearing chromophore groups, structurally related to the query compound, have been proposed as photoiniferters. These compounds, under UV irradiation, generate radicals leading to changes in photophysical or photochemical properties. Such mechanisms are instrumental in the development of nitroxide-mediated photopolymerization processes, offering insights into creating materials with tailored properties for industrial applications (Guillaneuf et al., 2010).

Organic Synthesis and Drug Intermediates

The preparation of methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate via Grignard reaction from 2-bromothiophene illustrates the use of structurally similar compounds in synthesizing drug intermediates. This process is not only important for the development of new pharmaceuticals but also enhances educational experiences in organic chemistry by involving students in research and improving their experimental skills (Min, 2015).

Enzymatic Modification for Antioxidant Synthesis

The enzymatic modification of 2,6-dimethoxyphenol, related in structure to the query compound, for the synthesis of dimers with high antioxidant capacity demonstrates the potential of biochemical processes in producing compounds with enhanced bioactive properties. This approach not only offers a method to improve the antioxidant capacity of phenolic compounds but also opens avenues for the development of new antioxidants for food and pharmaceutical industries (Adelakun et al., 2012).

Safety And Hazards

The safety and hazards of “Methylethyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yloxy]acetate” are not explicitly mentioned in the available resources. However, related compounds such as “Methyl 2-(3,4-dimethoxyphenyl)acetate” have been classified with the GHS07 pictogram and have the hazard statements H302, H315, H319, H332, H3352.


Future Directions

The future directions of research on “Methylethyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yloxy]acetate” are not explicitly mentioned in the available resources.


Please note that this analysis is based on the limited information available and may not fully cover all aspects of the compound. For a more comprehensive analysis, further research and resources would be required.


properties

IUPAC Name

propan-2-yl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O7/c1-13(2)29-21(24)12-28-16-7-8-17-14(3)22(23(25)30-19(17)11-16)15-6-9-18(26-4)20(10-15)27-5/h6-11,13H,12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVOMGHAYLIHBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OC(C)C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylethyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yloxy]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.